Lycoctonine, a type of diterpenoid alkaloid, has been found to have potential anticancer activities .
Method of Application: The cytotoxicity activities of diterpenoid alkaloids were tested against several cancer cell lines from 2008 to 2018 .
Results: The results showed that some of these naturally abundant compounds have been reported to be highly promising for treating cancer .
Lycoctonine has been used in the study of toxicity of alkaloids .
Method of Application: A QSAR (Quantitative Structure-Activity Relationship) toxicity analysis was performed for a series of 19 alkaloids with the Lycoctonine skeleton . The GA-MLRA (Genetic Algorithm combined with Multiple Linear Regression Analysis) technique was applied for the generation of two types of QSARs: models containing exclusively 3D-descriptors and models consisting of physicochemical descriptors .
Results: The 3D-descriptor QSARs have better statistical fits . Physicochemical-descriptor containing models, that are in a good agreement with the mode of toxic action exerted by the alkaloids studied, have also been identified and discussed .
Lycoctonine, a type of C19-diterpenoid alkaloid, has been found to have potential pharmacological activities .
Method of Application: The pharmacological activities of C19-diterpenoid alkaloids are related to their basic skeletons (e.g., aconitine-type or lycoctonine-type) .
Results: Few studies have been reported on the chemosensitizing effects of diterpenoid alkaloids .
Lycoctonine is a naturally occurring alkaloid classified as a diterpenoid, primarily extracted from various plant species, particularly those in the family Solanaceae. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and several hydroxyl groups. Lycoctonine exhibits a complex arrangement of carbon atoms, making it an intriguing subject for both chemical and biological studies. Its molecular formula is C₁₈H₂₃N₃O₃, and it possesses significant pharmacological properties, which have drawn attention from researchers.
Lycoctonine exhibits a range of biological activities that contribute to its pharmacological potential:
Several methods have been developed for synthesizing lycoctonine and its derivatives:
Lycoctonine has several potential applications:
Research on the interactions of lycoctonine with other compounds is limited but suggests interesting possibilities:
Lycoctonine shares structural similarities with several other alkaloids. Here are some notable comparisons:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Browniine | Similar bicyclic structure | Exhibits different biological activity |
| Dihydromonticoline | Related diterpenoid structure | Distinct reactivity profile |
| Tatsiensine | Contains unsaturation between C(2) and C(3) | Rare variant of lycoctonine-type alkaloids |
Lycoctonine is unique due to its specific bicyclic structure combined with a nitrogen atom and multiple hydroxyl groups. This configuration contributes to its distinct biological activities and reactivity compared to similar compounds.
Lycoctonine was first isolated in the mid-19th century from Aconitum lycoctonum, a plant species historically associated with wolf hunting in Europe. The name "lycoctonine" derives from the Greek lykotonon ("wolf-slaying"), reflecting its traditional use in poison-tipped arrows. Early structural studies in the 1950s–1970s revealed its norditerpenoid backbone, characterized by a hexacyclic framework with multiple oxygenated functional groups. A critical stereochemical revision in 1982 corrected initial misassignments of its C-1 configuration using X-ray crystallography, solidifying its modern structural understanding.
The compound’s IUPAC name, (2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-8,9-diol, reflects its intricate polycyclic architecture. Synonyms such as "delsine" and "royline" appear in older literature but have largely been supplanted by systematic nomenclature.
Lycoctonine is predominantly found in species of Aconitum and Delphinium (Ranunculaceae), though its distribution extends to rare non-Ranunculaceae plants like Inula royleana (Asteraceae). Key sources include:
| Plant Species | Family | Plant Part | Geographic Range |
|---|---|---|---|
| Aconitum lycoctonum | Ranunculaceae | Roots, flowers | Europe, temperate Asia |
| Delphinium brownii | Ranunculaceae | Whole plant | North America |
| Inula royleana | Asteraceae | Roots | Himalayan regions |
In Aconitum lycoctonum, lycoctonine concentrations peak during the flowering stage, with roots containing up to 0.8% dry weight alkaloids. Its co-occurrence with structurally related alkaloids like methyllycaconitine and anthranoyllycoctonine is well-documented.
Lycoctonine serves dual roles in plant ecology:
Enzymatic studies reveal lycoctonine’s role as a biosynthetic precursor to taxoid ABC rings, linking it to broader diterpenoid metabolic pathways. Its competitive inhibition of acetylcholinesterase (IC₅₀ = 3.7 μM) and butyrylcholinesterase (IC₅₀ = 12.23 μM) further underscores its biochemical versatility.
Lycoctonine occupies a pivotal position within the diterpenoid alkaloid family as the archetypal representative of the lycoctonine-type carbon nineteen norditerpenoid alkaloids [1] [2]. This compound serves as the structural foundation for understanding an entire subfamily of these complex natural products, which are primarily isolated from Aconitum and Delphinium species of the Ranunculaceae family [1] [3].
The molecular formula of lycoctonine is C₂₅H₄₁NO₇ with a molecular weight of 467.60 grams per mole [4] [5]. The compound possesses a hexacyclic ring system designated as the ABCDEF ring framework, which is characteristic of carbon nineteen diterpenoid alkaloids [6] [7]. The structure was definitively established through X-ray crystallographic analysis of des(oxymethylene)lycoctonine hydriodide, which revealed the complete stereochemistry and absolute configuration of the molecule [1] [8].
Lycoctonine is distinguished from other diterpenoid alkaloids by its specific oxygenation pattern and stereochemical configuration. The compound contains four methoxy groups positioned at C-1, C-6, C-16, and C-18, with the C-1 methoxy group adopting the α-configuration [1] [8]. Additionally, lycoctonine features a characteristic vicinal diol system at C-8 and C-9, along with a primary hydroxyl group at C-13 [1] [9]. The nitrogen atom carries an ethyl substituent, forming an N-ethyl group that is integral to the alkaloid's structural identity [10] [4].
The stereochemical revision conducted by Edwards and Przybylska demonstrated that all alkaloids related to lycoctonine possess the 1α-methoxy configuration, establishing a fundamental structural criterion for this alkaloid family [1] [8]. This finding corrected earlier misassignments and confirmed that lycoctonine samples from diverse geographical sources are structurally identical, validating the compound as a consistent taxonomic marker [1] [11].
Within the broader classification of diterpenoid alkaloids, lycoctonine represents one of the major structural types of C₁₉-diterpenoid alkaloids, alongside the aconitine-type, lactone-type, and other specialized structural classes [12] [13]. The lycoctonine-type alkaloids are characterized by the presence of oxygen-containing functionality at the C-7 position, which distinguishes them from the aconitine-type alkaloids that lack this structural feature [12] [13].
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₄₁NO₇ |
| Molecular Weight | 467.60 g/mol |
| CAS Number | 26000-17-9 |
| Ring System | Hexacyclic (ABCDEF rings) |
| Melting Point | 143°C |
| Optical Rotation | [α]D²⁰ +53° (ethanol) |
| Key Functional Groups | Hydroxyl, Methoxy, Ethyl amino |
| Stereochemistry at C-1 | 1α-methoxy (α-configuration) |
| Methoxy Groups | C-1, C-6, C-16, C-18 |
| Hydroxyl Groups | C-8, C-9 (vicinal diol), C-13 (primary) |
The structural relationship between lycoctonine and aconitine-type alkaloids represents a fundamental dichotomy within the C₁₉-diterpenoid alkaloid family [14] [15]. While both types share the basic hexacyclic framework characteristic of norditerpenoid alkaloids, they exhibit distinct structural features that define their respective biological activities and toxicological profiles [16] [12].
The primary structural distinction lies in the oxygenation pattern at the C-7 position. Lycoctonine-type alkaloids are characterized by the presence of oxygen-containing functionality at C-7, typically manifesting as a vicinal diol system at C-7 and C-8 or a methylenedioxy bridge [12] [13]. In contrast, aconitine-type alkaloids lack oxygen functionality at C-7, resulting in a different electronic and steric environment that significantly influences their biological activity [14] [13].
The oxygenation patterns of these two alkaloid types exhibit systematic differences. Lycoctonine demonstrates a characteristic pattern with methoxy groups at C-1, C-6, C-16, and C-18, accompanied by hydroxyl groups forming a vicinal diol at C-8 and C-9, and a primary hydroxyl at C-13 [1] [4]. Aconitine-type alkaloids typically display oxygenation at C-1, C-6, C-8, C-14, C-16, and C-18, with various combinations of methoxy, hydroxyl, and ester functionalities [14] [17].
The ester substitution patterns also differ significantly between these alkaloid types. Lycoctonine-type alkaloids exhibit less frequent ester substitution at C-8 and C-14 positions but more frequent esterification at C-18 [12] [18]. Conversely, aconitine-type alkaloids more commonly bear ester groups at C-8 and C-14, with less frequent esterification at C-18 [18] [12].
From a toxicological perspective, lycoctonine-type alkaloids generally exhibit lower toxicity compared to their aconitine-type counterparts [19] [12]. This difference is attributed to the distinct mechanisms of action: lycoctonine functions as a ganglion blocking agent and competitive nicotinic receptor antagonist, while aconitine-type alkaloids act as sodium channel activators with profound cardiotoxic effects [10] [20].
The biological activity profiles reflect these structural differences. Lycoctonine demonstrates reversible nicotinic receptor blocking activity, particularly at neuronal nicotinic receptors, and exhibits curare-like properties [10] [20]. In contrast, aconitine and related alkaloids prevent the normal closing of sodium channels, leading to continuous depolarization and severe cardiovascular and neurological toxicity [20] [7].
| Feature | Lycoctonine-type | Aconitine-type |
|---|---|---|
| Oxygen functionality at C-7 | Present (C-7, C-8 diol or methylenedioxy) | Absent |
| Typical oxygenation pattern | C-1, C-6, C-16, C-18 methoxy; C-8, C-9 diol | C-1, C-6, C-8, C-14, C-16, C-18 oxygenated |
| Toxicity level | Lower toxicity | Higher toxicity |
| Ester substitution at C-8 | Less frequent | More frequent |
| Ester substitution at C-14 | Less frequent | More frequent |
| Ester substitution at C-18 | More frequent | Less frequent |
| Biological activity profile | Ganglion blocking, nicotinic antagonist | Sodium channel activator, cardiotoxic |
| Sodium channel activity | Blocking activity | Activating activity |
The methyl lycaconitine derivatives demonstrate the importance of structural modifications in determining biological activity. When the ester-linked 2-(methylsuccinimido)benzoyl group is attached to lycoctonine, the resulting compound exhibits nanomolar affinity for neuronal nicotinic receptors, while hydrolysis to produce lycoctonine alone results in a 2500-fold decrease in affinity [20]. This structure-activity relationship underscores the critical role of specific structural elements in determining the biological properties of these alkaloids.
The lycoctonine family encompasses a diverse array of structurally related alkaloids that share the fundamental carbon framework while exhibiting variations in functional group patterns and stereochemical configurations [21] [22]. These analogues and derivatives provide crucial insights into the structure-activity relationships within this alkaloid class and serve as valuable tools for understanding the biosynthetic pathways and biological activities of lycoctonine-type compounds.
Delpheline represents one of the most closely related analogues to lycoctonine, sharing the same carbon skeleton and exhibiting similar chemical reactivity patterns [21] [23]. The structural relationship between delpheline and lycoctonine was established through chemical correlation studies, demonstrating that both compounds possess the characteristic 1α-methoxy configuration and similar oxygenation patterns [21] [1]. Delpheline differs from lycoctonine primarily in specific functional group substitutions while maintaining the core hexacyclic framework.
Delcosine constitutes another significant structural analogue within the lycoctonine family, distinguished by the presence of a hydroxyl group at C-1 that serves as a site for chemical modification [24] [23]. This compound has been extensively studied for its potential as a lead structure for developing anticancer agents, with various acylated derivatives showing enhanced biological activity compared to the parent compound [24] [25]. The C-1 hydroxyl group in delcosine provides a convenient handle for introducing diverse functional groups, making it an attractive target for structure-activity relationship studies.
Browniine demonstrates direct chemical correlation with lycoctonine, sharing the same 1α-methoxy configuration that was definitively established through the stereochemical revision studies [1] [8]. This alkaloid exemplifies the structural consistency within the lycoctonine family and serves as additional evidence for the unified stereochemical framework of these compounds [1] [22].
The recently discovered giraldine alkaloids (giraldines D, E, and F) represent novel lycoctonine-type C₁₉-diterpenoid alkaloids isolated from Delphinium giraldii [26]. These compounds demonstrate structural diversity within the lycoctonine framework, with molecular formulas of C₂₄H₃₇NO₆, C₂₅H₃₉NO₇, and C₂₃H₃₃NO₆, respectively [26]. The giraldines exhibit characteristic lycoctonine-type structural features while incorporating unique substitution patterns that expand the known structural diversity of this alkaloid class.
The kamaonensines H-K represent a particularly interesting group of lycoctonine-type alkaloids featuring rare nitrone (N-oxide) functionality [27] [28]. These compounds, isolated from Delphinium kamaonense, demonstrate the structural plasticity of the lycoctonine framework and its capacity to accommodate unusual functional groups [27]. The presence of the nitrone moiety in these compounds provides insights into potential biosynthetic pathways and oxidative transformations within the lycoctonine family.
Recent phytochemical investigations have identified additional lycoctonine-type alkaloids from Delphinium brunonianum, including delbrunine and delbruline [22]. These compounds exhibit inhibitory effects on hepatocyte lipid accumulation, demonstrating the continued biological relevance of lycoctonine-type structures in modern pharmacological research [22].
| Compound | Structural Relationship | Key Structural Features | Source |
|---|---|---|---|
| Delpheline | Closely related to lycoctonine | Similar carbon skeleton | Delphinium species |
| Delcosine | Lycoctonine-type alkaloid | C-1 hydroxyl for modification | Aconitum and Delphinium species |
| Browniine | Chemical correlation with lycoctonine | Same 1α-methoxy configuration | Delphinium species |
| Deltaline | Structural relationship established | Related diterpenoid framework | Delphinium species |
| Chasmanine | Direct chemical link to lycoctonine | Aconite alkaloid with lycoctonine link | Aconitum species |
| Giraldine D | New lycoctonine-type C₁₉-diterpenoid | C₂₄H₃₇NO₆ formula | Delphinium giraldii |
| Giraldine E | New lycoctonine-type C₁₉-diterpenoid | C₂₅H₃₉NO₇ formula | Delphinium giraldii |
| Giraldine F | New lycoctonine-type C₁₉-diterpenoid | C₂₃H₃₃NO₆ formula | Delphinium giraldii |
| Kamaonensines H-K | Lycoctonine-type with nitrone moiety | Rare nitrone (N-oxide) functionality | Delphinium kamaonense |
| Delbrunine | Known lycoctonine-type alkaloid | From Delphinium brunonianum | Delphinium brunonianum |
| Delbruline | Known lycoctonine-type alkaloid | From Delphinium brunonianum | Delphinium brunonianum |
The synthetic modification of lycoctonine has yielded numerous derivatives with altered biological properties [29] [25]. These synthetic analogues have been designed to explore structure-activity relationships and develop compounds with enhanced therapeutic potential while reducing toxicity [29] [24]. The modifications typically involve alterations to the peripheral functional groups while maintaining the core hexacyclic framework that defines the lycoctonine structural type.